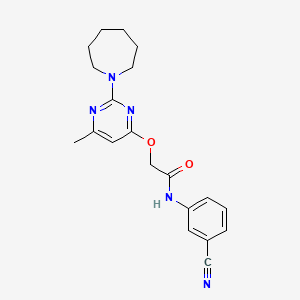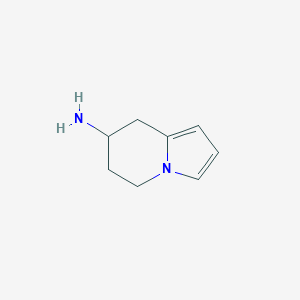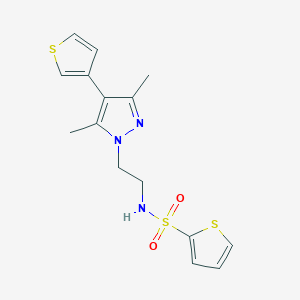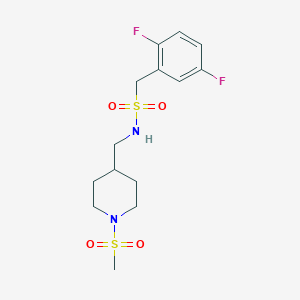
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).
作用机制
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide selectively inhibits the mutant EGFR kinase activity, which is responsible for the growth and survival of cancer cells. It does not inhibit the wild-type EGFR kinase activity, which is essential for normal cell growth and survival. 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide irreversibly binds to the mutant EGFR kinase domain, leading to inhibition of downstream signaling pathways and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide include inhibition of EGFR signaling, induction of apoptosis in cancer cells, and inhibition of tumor growth. 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and good tissue penetration.
实验室实验的优点和局限性
One of the main advantages of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide for lab experiments is its high selectivity for mutant EGFR kinase activity, which allows for specific targeting of cancer cells while sparing normal cells. However, one limitation of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide is the potential for the development of resistance over time, which may limit its long-term efficacy.
未来方向
There are several future directions for the development of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide. One potential direction is the combination of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide with other targeted therapies or immunotherapies to enhance its efficacy. Another direction is the development of second-generation EGFR TKIs that can overcome resistance to 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide. Finally, the identification of predictive biomarkers that can identify patients who are most likely to benefit from 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide may also be an important area of future research.
In conclusion, 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide is a promising third-generation EGFR TKI that has shown significant efficacy in the treatment of NSCLC. Its high selectivity for mutant EGFR kinase activity and favorable safety profile make it a promising candidate for further development and clinical use.
合成方法
The synthesis of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide involves the reaction of 2-chloro-6-methylpyrimidine-4-amine with 1-azepan-1-yl-2-hydroxyethanone to form 2-(azepan-1-yl)-6-methylpyrimidin-4-ol. The resulting compound is then reacted with 3-cyanophenylacetic acid to form the final product, 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide.
科学研究应用
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown significant efficacy in patients with NSCLC that carry the T790M EGFR mutation, which is known to confer resistance to first-generation EGFR TKIs. 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide has also been shown to have a favorable safety profile and is well-tolerated by patients.
属性
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(3-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-15-11-19(24-20(22-15)25-9-4-2-3-5-10-25)27-14-18(26)23-17-8-6-7-16(12-17)13-21/h6-8,11-12H,2-5,9-10,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPLAOIGLITBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-cyanophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2513255.png)
![8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2513256.png)
![3-(4-chlorophenyl)-N-(2-methoxyethyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2513257.png)



![8-(furan-2-ylmethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2513266.png)

![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2513268.png)
![4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2513269.png)

![[1-(4-Fluorophenyl)cyclopropyl]-(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B2513272.png)